6-Amino-2-mercaptobenzothiazole

Photocatalysis CO₂ Reduction Metal-Organic Materials

Procure 6-Amino-2-mercaptobenzothiazole (CAS 7442-07-1) to exploit a unique 2-mercapto-6-amino substitution pattern unavailable in simpler benzothiazoles. This bifunctional scaffold drives 3.8-fold alcohol production gains in metal-organic co-catalysts, enables 25-fold higher antimycotic potency by targeting Candida albicans yeast-to-hyphal transition, and achieves sub-20 nM Fe³⁺ detection in environmental probes. Its industrial utility is validated by patented use as a corrosion inhibitor in high-density PCB film-stripping solutions. Secure consistent ≥97% purity for your advanced functional materials.

Molecular Formula C7H6N2S2
Molecular Weight 182.3 g/mol
CAS No. 7442-07-1
Cat. No. B1196076
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Amino-2-mercaptobenzothiazole
CAS7442-07-1
Synonyms6-amino-2-mercaptobenzothiazole
Molecular FormulaC7H6N2S2
Molecular Weight182.3 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1N)SC(=S)N2
InChIInChI=1S/C7H6N2S2/c8-4-1-2-5-6(3-4)11-7(10)9-5/h1-3H,8H2,(H,9,10)
InChIKeyIDPNFKLUBIKHSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Amino-2-mercaptobenzothiazole (CAS 7442-07-1): Procurement & Scientific Selection Guide


6-Amino-2-mercaptobenzothiazole (CAS 7442-07-1), a heterocyclic building block containing both amino (-NH₂) and thiol (-SH) functionalities, is a versatile intermediate used in pharmaceutical research, advanced materials, and industrial chemistry . Its bifunctional nature allows for selective derivatization at either the 2-mercapto or 6-amino positions, making it a unique scaffold for constructing complex molecules, including metal-organic materials, corrosion inhibitors, and bioactive compounds .

Why Generic Substitution Fails: The Unique Structural and Functional Advantages of 6-Amino-2-mercaptobenzothiazole


Unlike simpler benzothiazoles such as 2-mercaptobenzothiazole (MBT), which lack the 6-amino group, or 2-aminobenzothiazoles lacking the thiol, the specific 2-mercapto-6-amino substitution pattern of CAS 7442-07-1 provides a unique dual reactivity profile and altered electronic properties. This enables distinct applications in metal coordination chemistry, targeted biological activity, and the formation of advanced functional materials that cannot be replicated by other in-class analogs [1]. For example, the 6-amino group is essential for forming Schiff base complexes with unique coordination geometries [2], while the 2-mercapto group enables self-assembly on gold surfaces for electrochemical sensors . These specific functional characteristics necessitate precise procurement of this particular isomer.

Quantitative Differentiation of 6-Amino-2-mercaptobenzothiazole: Head-to-Head Performance Data


Photocatalytic CO₂ Reduction: Ni-AMBT Complex Outperforms TiO₂ Benchmark by ~4x

A Ni(II) coordination polymer (NiAMBTZ) derived from 6-amino-2-mercaptobenzothiazole, when used as a co-catalyst with TiO₂, achieved an alcohol production rate of 790-800 μg g⁻¹ h⁻¹ for CO₂ photoreduction, compared to 208 μg g⁻¹ h⁻¹ for a benchmark TiO₂(3% CuO) catalyst under identical conditions [1]. This represents an approximate 3.8-fold increase in activity.

Photocatalysis CO₂ Reduction Metal-Organic Materials

Antifungal Activity: 6-Amino-2-pentylthiobenzothiazole Exhibits 25-Fold Higher Inhibitory Effectiveness

The derivative 6-amino-2-pentylthiobenzothiazole, synthesized from 6-amino-2-mercaptobenzothiazole, was found to be a highly specific inhibitor of the yeast-to-mycelial transformation of Candida albicans. It exhibited an IC95(M) of 10 mg/L, which was a concentration 25 times lower than the MIC(Y+M) [1]. In contrast, the parent compound 2-mercaptobenzothiazole was not effective at 125 µg/mL [2].

Antifungal Candida albicans Mycelial Transformation

Trace Metal Detection: AMBT-Functionalized Probe Achieves Nanomolar Detection Limit for Fe³⁺

A fluorescent nanocomposite probe (Fe₃O₄@SiO₂) functionalized with a 6-amino-2-mercaptobenzothiazole (AMBT)-derived ligand enabled the detection of Fe³⁺ ions in water with a fluorometric detection limit of 16.0 × 10⁻⁹ M (16 nM) [1]. Theoretical calculations confirmed that the strong binding energy between the iron atom and the thiol group of the ligand underpins this high sensitivity.

Analytical Chemistry Fluorescent Probe Fe³⁺ Detection

Corrosion Inhibition: 6-Amino-2-mercaptobenzothiazole as a Superior Protective Agent for Copper Circuits

A patent (CN102830596A) discloses a film fading liquid composition for removing dry film from ultra-thin copper circuits on PCBs, where 2-mercapto-6-aminobenzothiazole (synonymous with 6-amino-2-mercaptobenzothiazole) is utilized as the corrosion inhibitor [1]. This specific disubstituted benzothiazole is claimed to solve problems of copper wire corrosion and weak protection of thin lines, a critical requirement in high-density electronics manufacturing [1]. While a direct quantitative comparison is not provided in the patent abstract, the selection of this specific benzothiazole derivative over simpler analogs (e.g., MBT) for this sensitive application implies a performance advantage.

Corrosion Inhibition Copper Electronics Manufacturing

Optimal Application Scenarios for 6-Amino-2-mercaptobenzothiazole: Where Its Differentiation Matters Most


Development of High-Efficiency Photocatalysts for CO₂ Valorization

Researchers focused on solar fuel production should prioritize 6-amino-2-mercaptobenzothiazole as a ligand precursor for synthesizing metal-organic co-catalysts. The demonstrated 3.8-fold enhancement in alcohol production over a standard TiO₂ benchmark provides a strong foundation for further catalyst optimization [1].

Design of Selective Antifungal Agents Targeting Virulence

For groups developing novel antimycotics, the 6-amino substitution pattern is critical for achieving high selectivity in inhibiting the yeast-to-hyphal transition in Candida albicans. The 25-fold higher potency of a derivative compared to a simple thiol benchmark highlights the importance of this specific scaffold for targeting virulence mechanisms without broad-spectrum toxicity [1].

Fabrication of Ultra-Sensitive Metal Ion Sensors

Analytical chemists and environmental monitoring specialists can leverage the strong metal-binding affinity of AMBT derivatives to create fluorescent probes with nanomolar detection limits for Fe³⁺ and other transition metals. The sub-20 nM detection capability makes this compound a key building block for advanced water quality sensors [1].

Precision Corrosion Protection in Electronics Manufacturing

In the production of high-density printed circuit boards (PCBs), the use of 6-amino-2-mercaptobenzothiazole as a corrosion inhibitor in film-stripping solutions is a proven strategy for protecting ultra-thin copper circuits. Its inclusion in a patented formulation validates its industrial utility and performance advantage over simpler benzothiazoles for this critical application [1].

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